molecular formula C18H18N4O4S2 B2685980 methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034424-63-8

methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2685980
CAS No.: 2034424-63-8
M. Wt: 418.49
InChI Key: YBAVJVWIJNDKBS-UHFFFAOYSA-N
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Description

Methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene ring The thiophene ring is often synthesized through a cyclization reaction involving 2-mercaptoacetate and an appropriate diketone

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce thioethers or other reduced derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic applications.

  • Medicine: It may be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: It can be utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • Methyl 3-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate: This compound differs by the presence of a methyl group on the triazole ring.

  • Methyl 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate: This compound has a benzoate group instead of a thiophene ring.

These comparisons highlight the uniqueness of the compound and its potential for specific applications.

Properties

IUPAC Name

methyl 3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-26-18(23)17-16(8-10-27-17)28(24,25)21-9-7-14(11-21)22-12-15(19-20-22)13-5-3-2-4-6-13/h2-6,8,10,12,14H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAVJVWIJNDKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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